Home > Products > Screening Compounds P130963 > 3-(6-{[2-(dimethylamino)ethyl]amino}-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-methylbenzamide
3-(6-{[2-(dimethylamino)ethyl]amino}-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-methylbenzamide -

3-(6-{[2-(dimethylamino)ethyl]amino}-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-methylbenzamide

Catalog Number: EVT-5515879
CAS Number:
Molecular Formula: C19H23N5O
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Venetoclax

Compound Description: Venetoclax (ABT-199) is a potent B-cell lymphoma-2 (Bcl-2) protein inhibitor used for the treatment of various hematologic malignancies. It undergoes extensive hepatic metabolism, with nitro reduction and oxidation being the primary metabolic pathways. [ [] ]

Relevance: Venetoclax shares the core 1H-pyrrolo[2,3-b]pyridine scaffold with 3-(6-{[2-(dimethylamino)ethyl]amino}-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-methylbenzamide. Both compounds feature substitutions at the 6-position of this core structure. [ [] ]

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: VNO is an oxidative impurity of Venetoclax, formed during oxidative stress degradation. It is generated through the oxidation of the piperazine nitrogen in Venetoclax. VNO can further undergo [, ] Meisenheimer rearrangement to form Venetoclax hydroxylamine impurity (VHA). [ [] ]

Relevance: Similar to Venetoclax, VNO also contains the 1H-pyrrolo[2,3-b]pyridine core, making it structurally related to 3-(6-{[2-(dimethylamino)ethyl]amino}-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-methylbenzamide. [ [] ]

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another potential oxidative impurity of Venetoclax formed via [, ] Meisenheimer rearrangement of Venetoclax N-oxide (VNO). [ [] ]

Relevance: VHA possesses the 1H-pyrrolo[2,3-b]pyridine core structure, like Venetoclax and VNO, making it related to 3-(6-{[2-(dimethylamino)ethyl]amino}-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-methylbenzamide. [ [] ]

2-amino-4-(4-(dimethylamino)phenyl)-7-methyl-4,5,6,7-tetrahydropyrano[2,3b] pyrrole 3-carbonitrile

Compound Description: This compound is a key intermediate in the synthesis of various fused pyrrolo-pyrano-pyrimidine and pyrrolo-pyrano-pyridine derivatives. These derivatives demonstrated biological activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against Candida albicans. [ [] ]

Relevance: While not directly containing the 1H-pyrrolo[2,3-b]pyridine core, this compound shares a pyrrole ring with 3-(6-{[2-(dimethylamino)ethyl]amino}-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-methylbenzamide and highlights the potential for biological activity in similar structures. [ [] ]

6-fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine (PLX5622)

Compound Description: PLX5622 is a CSF-1R inhibitor used in preclinical models to study the role of glioma-associated microglia and macrophages (GAMMs). Its effects on GAMM depletion and repopulation were monitored using PET/MRI. [ [] ]

Relevance: PLX5622 contains a 1H-pyrrolo[2,3-b]pyridine unit, similar to 3-(6-{[2-(dimethylamino)ethyl]amino}-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-methylbenzamide, demonstrating that this core structure can be incorporated into biologically active molecules with diverse activities. [ [] ]

(R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide

Compound Description: This compound is a potent selective inhibitor of serine/threonine-protein kinase 1 (SNK1). It is proposed for use in combination with DNA-damaging agents for cancer treatment, where its administration would enhance the efficacy of the DNA-damaging agent. [ [] ]

Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine core structure with 3-(6-{[2-(dimethylamino)ethyl]amino}-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-methylbenzamide, emphasizing the potential for this core structure to be incorporated into kinase inhibitors. [ [] ]

4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363)

Compound Description: AZD5363 is an AKT inhibitor investigated in preclinical studies for melanoma treatment. Simultaneous administration of AZD5363 with the WEE1 inhibitor AZD1775 resulted in synergistic tumor growth reduction, whereas sequential treatment was antagonistic. [ [] ]

Relevance: AZD5363 contains a pyrrolo[2,3-d]pyrimidine core which, although different from the pyrrolo[2,3-b]pyridine in 3-(6-{[2-(dimethylamino)ethyl]amino}-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-methylbenzamide, highlights the potential of fused heterocyclic systems incorporating pyrrole for biological activity. [ [] ]

Properties

Product Name

3-(6-{[2-(dimethylamino)ethyl]amino}-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-methylbenzamide

IUPAC Name

3-[6-[2-(dimethylamino)ethylamino]-1H-pyrrolo[2,3-b]pyridin-4-yl]-N-methylbenzamide

Molecular Formula

C19H23N5O

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C19H23N5O/c1-20-19(25)14-6-4-5-13(11-14)16-12-17(21-9-10-24(2)3)23-18-15(16)7-8-22-18/h4-8,11-12H,9-10H2,1-3H3,(H,20,25)(H2,21,22,23)

InChI Key

YYTIYLMLALKHOT-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC(=NC3=C2C=CN3)NCCN(C)C

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC(=NC3=C2C=CN3)NCCN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.